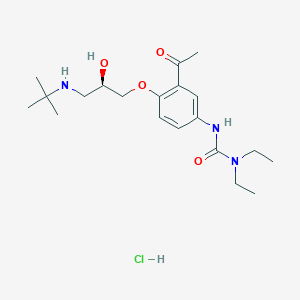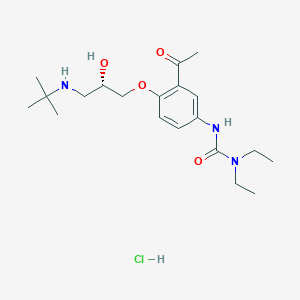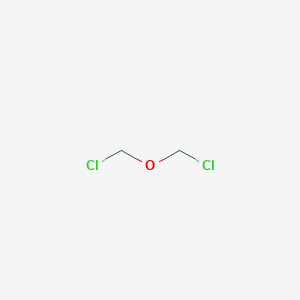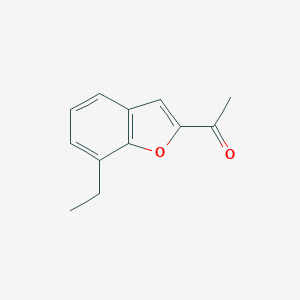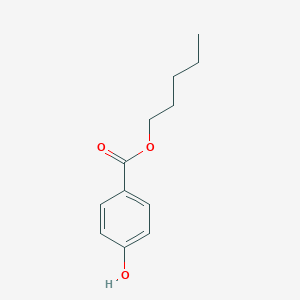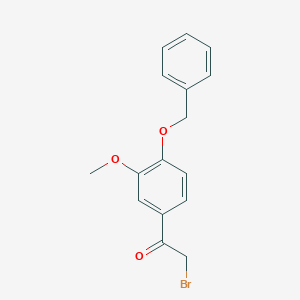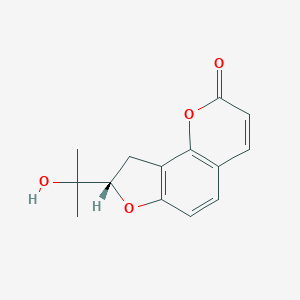
コロンビアネチン
概要
説明
コロンビアネチンは、 Angelicae pubescentis radix を含むさまざまな植物に存在する天然のフラノクマリン化合物です。 抗炎症、鎮痛、抗真菌などのさまざまな生物活性を持ち、広く研究されています .
科学的研究の応用
コロンビアネチンは、科学研究において幅広い応用を持っています。
作用機序
コロンビアネチンは、さまざまな分子標的と経路を通じてその効果を発揮します。
抗炎症: インターロイキン-1や腫瘍壊死因子-αなどの炎症性サイトカインの産生を阻害します.
鎮痛: 神経系の特定の受容体に結合して、痛みを伝達する経路を調節します.
抗真菌: 真菌細胞膜を破壊し、真菌の増殖を阻害します.
類似化合物の比較
コロンビアネチンは、その特定の生物活性と分子構造により、フラノクマリンの中でもユニークな存在です。類似の化合物には、次のようなものがあります。
コロンビアナジン: 抗炎症作用と鎮痛作用が類似する別のフラノクマリンです.
マルメシン: 生物活性が異なる直鎖状のフラノクマリンです.
インペラトリン: 抗真菌作用と抗炎症作用で知られています.
コロンビアネチンは、その強力な抗炎症作用と鎮痛作用により、さらなる研究や潜在的な治療用途のための貴重な化合物となっています .
生化学分析
Biochemical Properties
Columbianetin interacts with various enzymes and proteins. It has been found to act as a mechanism-based inhibitor of P450 enzymes . Additionally, it is involved in the synthesis of furanocoumarins, a major class of phytoalexins derived from umbelliferone .
Cellular Effects
Columbianetin has been shown to have significant effects on various types of cells. For instance, it has been found to alleviate inflammation and apoptosis in chondrocytes . It does this by activating autophagy and inhibiting the expression of serum and glucocorticoid-induced protein kinase 1 (SGK1) .
Molecular Mechanism
Columbianetin exerts its effects at the molecular level through various mechanisms. It has been found to down-regulate the expression of Meiotic nuclear divisions 1 (MND1), thereby inhibiting the development of pancreatic cancer cells . It also inhibits the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in regulating cellular processes .
Temporal Effects in Laboratory Settings
Columbianetin acetate, a derivative of columbianetin, has been found to be rapidly and widely distributed in rats and eliminated rapidly from plasma . This suggests that columbianetin may have similar temporal effects.
Metabolic Pathways
Columbianetin acetate can be metabolized into columbianetin in vivo . Other co-existing ingredients in the APR extract could increase the concentration of its metabolite columbianetin in plasma, which is caused by columbianetin-β-D-glucopyranoside .
Transport and Distribution
Columbianetin acetate is rapidly and widely distributed in rats
準備方法
合成経路と反応条件
コロンビアネチンはさまざまな方法で合成することができます。一般的な方法の1つは、Angelicae pubescentis radix などの天然資源からの抽出です。 抽出プロセスでは、通常、メタノールやエタノールなどの溶媒を使用して化合物を単離します .
工業生産方法
コロンビアネチンの工業生産は、多くの場合、植物材料からの大規模抽出を行います。 プロセスには、乾燥、粉砕、溶媒抽出が含まれ、その後、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製します .
化学反応の分析
反応の種類
コロンビアネチンは、次のようないくつかのタイプの化学反応を起こします。
酸化: コロンビアネチンは酸化されて、さまざまな酸化誘導体となることができます。
還元: 還元反応によって、コロンビアネチンは還元形に変換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
生成される主な生成物
これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元はコロンビアネチンの還元形を生成する可能性があります .
類似化合物との比較
Columbianetin is unique among furanocoumarins due to its specific biological activities and molecular structure. Similar compounds include:
Columbianadin: Another furanocoumarin with similar anti-inflammatory and analgesic properties.
Marmesin: A linear furanocoumarin with different biological activities.
Imperatorin: Known for its antifungal and anti-inflammatory effects.
Columbianetin stands out due to its potent anti-inflammatory and analgesic effects, making it a valuable compound for further research and potential therapeutic applications .
特性
IUPAC Name |
(8S)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAQEMCYCSSHJG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316498 | |
| Record name | (+)-Columbianetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3804-70-4 | |
| Record name | (+)-Columbianetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3804-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Furo(2,3-h)-1-benzopyran-2-one, 8,9-dihydro-8-(1-hydroxy-1-methylethyl)-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003804704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Columbianetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B29980.png)


![9H-Pyrido[2,3-b]indol-4-amine](/img/structure/B29998.png)
![4-Chloro-9H-pyrido[2,3-b]indole](/img/structure/B29999.png)
